molecular formula C25H28N4O5 B14934430 3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B14934430
M. Wt: 464.5 g/mol
InChI Key: RBJRHORYQGTMCV-UHFFFAOYSA-N
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Description

3-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

3-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 7,8-Dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indole

Uniqueness

What sets 3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one apart is its unique fused ring system and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C25H28N4O5/c1-27-19-11-23(34-5)22(33-4)10-17(19)18-12-26-29(25(30)24(18)27)14-28-7-6-15-8-20(31-2)21(32-3)9-16(15)13-28/h8-12H,6-7,13-14H2,1-5H3

InChI Key

RBJRHORYQGTMCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC

Origin of Product

United States

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